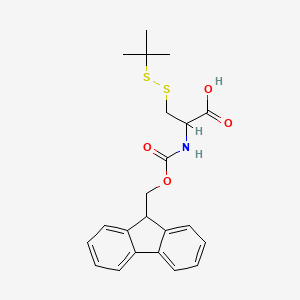

Fmoc-Cys(StBu)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUMTHLUTJOUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of the S-tert-butyl (StBu) Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the complex landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, target peptides, particularly those rich in cysteine residues. The S-tert-butyl (StBu) protecting group has established itself as a valuable tool for the protection of the cysteine thiol functionality. Its robustness under both acidic and basic conditions, commonly employed in Fmoc-based SPPS, combined with its unique deprotection mechanism via reduction, offers a high degree of orthogonality. This technical guide provides an in-depth analysis of the StBu protecting group, detailing its core function, applications in complex peptide synthesis, and comprehensive experimental protocols.

Core Function and Chemical Properties

The primary role of the StBu group is to mask the highly nucleophilic thiol side chain of cysteine, thereby preventing undesirable side reactions such as oxidation to disulfides and alkylation during peptide chain elongation.[1] The StBu group is chemically a disulfide, specifically a tert-butyl disulfide linked to the sulfur atom of the cysteine side chain.

Its key features include:

-

Stability: The StBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc protecting group.[1] It is also resistant to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[2]

-

Orthogonality: The stability of the StBu group to acids and bases, coupled with its lability to reducing agents, makes it orthogonal to many other commonly used protecting groups. This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides.[3]

Data Presentation: Comparative Analysis of Cysteine Protecting Groups

While comprehensive quantitative data from a single comparative study is limited in the available literature, the following table summarizes the key characteristics of the StBu group in relation to other common cysteine protecting groups based on compiled information.

| Protecting Group | Structure | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |

| S-tert-butyl (StBu) | -S-S-C(CH₃)₃ | Reducing agents (e.g., TCEP, DTT, β-mercaptoethanol) | Stable to TFA and piperidine | Orthogonal to acid- and oxidation-labile groups | Removal can be sluggish or sequence-dependent; prone to racemization at the C-terminus |

| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Oxidizing agents (e.g., I₂, Hg(OAc)₂, AgOTf) | Stable to TFA and reducing agents | Orthogonal to acid- and reductively-cleaved groups | Deprotection requires harsh/toxic reagents; potential for side reactions |

| Trityl (Trt) | -S-C(C₆H₅)₃ | Mildly acidic conditions (e.g., TFA) | Labile to acid; stable to piperidine and reducing agents | Easily removed during final cleavage; bulky group can reduce aggregation | Not orthogonal to other acid-labile groups; can cause racemization (e.g., 3.3% for Fmoc-Cys(Trt)-OH)[2] |

| 4-methoxytrityl (Mmt) | -S-C(C₆H₅)₂(C₆H₄-p-OCH₃) | Very mild acid (e.g., 1-2% TFA in DCM) | Highly acid-labile; stable to piperidine | Allows for on-resin deprotection for disulfide bond formation | Not orthogonal to other highly acid-labile groups |

Experimental Protocols

Introduction of the StBu Protecting Group (Synthesis of Fmoc-Cys(StBu)-OH)

Coupling of this compound in SPPS

Cysteine residues are known to be susceptible to racemization during coupling.[4] To minimize this side reaction when incorporating this compound, the use of coupling methods that operate under acidic or neutral conditions is recommended.

Protocol:

-

Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the growing peptide chain on the solid support, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in DMF.

-

Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the activation mixture and allow for a short pre-activation time of 3-5 minutes.

-

Reaction: Add the activated amino acid solution to the resin-containing reaction vessel.

-

Coupling Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF.

-

Monitoring: Perform a Kaiser test to ensure complete coupling before proceeding to the next deprotection step.

On-Resin Deprotection of the StBu Group

The StBu group can be selectively removed on-resin to allow for disulfide bond formation or side-chain modification. Phosphines, such as TCEP, and thiols, such as DTT or β-mercaptoethanol, are commonly used reducing agents.

4.3.1 Deprotection using Tris(2-carboxyethyl)phosphine (TCEP)

-

Resin Preparation: Swell the StBu-protected peptide-resin in an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Deprotection Solution: Prepare a solution of TCEP (10-50 equivalents relative to the peptide) in the same buffer.

-

Reaction: Add the TCEP solution to the resin and agitate the mixture at room temperature.

-

Reaction Time: The reaction time can vary from 1 to 4 hours. Monitor the reaction for the presence of free thiol using Ellman's test.

-

Washing: Once the deprotection is complete, thoroughly wash the resin with the buffer, water, and finally with DMF to prepare for the next step (e.g., oxidation to form a disulfide bond).

4.3.2 Deprotection using Dithiothreitol (DTT) or β-mercaptoethanol (βME)

-

Resin Preparation: Swell the StBu-protected peptide-resin in DMF.

-

Deprotection Solution: Prepare a solution of 20% β-mercaptoethanol or a 0.1 M solution of DTT in DMF. The addition of a non-nucleophilic base like N-methylmorpholine (NMM) to a final concentration of 0.1 M can accelerate the deprotection.[5]

-

Reaction: Add the deprotection solution to the resin and agitate the mixture at room temperature.

-

Reaction Time: Deprotection with thiols can be slower than with TCEP and may require several hours to overnight incubation.[6] The reaction can be repeated to ensure complete removal.

-

Washing: After deprotection, wash the resin extensively with DMF, DCM, and methanol to remove the reducing agent and byproducts.

Mandatory Visualizations

Chemical Structure and Deprotection Mechanism

References

- 1. nbinno.com [nbinno.com]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Fmoc-Cys(StBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(StBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-tert-butylthio-L-cysteine, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique chemical properties make it an invaluable tool for the controlled incorporation of cysteine residues into complex peptide sequences, particularly in the development of peptide-based therapeutics where precise disulfide bond formation is critical for biological activity and structural integrity. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential challenges associated with the use of this compound.

Core Chemical Properties

This compound is a white to off-white solid that is widely used in peptide chemistry. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₂H₂₅NO₄S₂ | [1] |

| Molecular Weight | 431.57 g/mol | [1] |

| Melting Point | 73-77 °C | [2] |

| Optical Activity | [α]²⁰/D −83±2°, c = 1% in ethyl acetate | [2] |

| Appearance | White to off-white solid | |

| Storage | 2-8°C | [2] |

Solubility

While quantitative solubility data is not extensively published, this compound is generally soluble in common polar aprotic solvents used in solid-phase peptide synthesis.

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Soluble |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine in DMF. The S-tert-butylthio (StBu) group, on the other hand, protects the reactive thiol side chain of the cysteine residue.

A key advantage of the StBu protecting group is its stability under the basic conditions used for Fmoc deprotection and the acidic conditions often used for final peptide cleavage from the resin. This orthogonality ensures that the cysteine thiol remains protected throughout the synthesis, preventing unwanted side reactions.

Experimental Protocol: Coupling of this compound in Automated SPPS

This protocol outlines a general procedure for the coupling of this compound using an automated peptide synthesizer with HATU/HOBt activation.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (or HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the preceding amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling:

-

Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add DIC (3-5 equivalents) and OxymaPure (3-5 equivalents) to the amino acid solution.

-

Pre-activate for 1-2 minutes before adding to the resin.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Microwave heating can be used to accelerate the coupling time.[3]

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Deprotection of the S-tert-butylthio (StBu) Group

The selective removal of the StBu group is a critical step for subsequent disulfide bond formation. This is typically achieved using mild reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The choice of reducing agent and reaction conditions can be optimized based on the peptide sequence and desired outcome.

Experimental Protocol: On-Resin Deprotection with TCEP

Materials:

-

Peptide-resin containing Cys(StBu)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5) or a suitable organic solvent mixture

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen reaction solvent.

-

Deprotection Solution: Prepare a solution of TCEP (e.g., 50 mM) in the reaction buffer or solvent. The concentration and equivalents of TCEP may need to be optimized.

-

Deprotection Reaction: Add the TCEP solution to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours.[4]

-

Monitoring: Monitor the progress of the deprotection by taking small resin samples, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

-

Washing: Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the TCEP and by-products.

Experimental Protocol: On-Resin Deprotection with DTT

Materials:

-

Peptide-resin containing Cys(StBu)

-

Dithiothreitol (DTT)

-

N-Methylmorpholine (NMM) or another suitable base

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Deprotection Solution: Prepare a solution of DTT (e.g., 20% v/v) in DMF, buffered with a base such as NMM (e.g., 0.1 M).[5]

-

Deprotection Reaction: Add the DTT solution to the resin and agitate at room temperature. The reaction is typically performed for 1-2 hours.

-

Monitoring: Monitor the reaction progress using HPLC and mass spectrometry analysis of cleaved peptide samples.

-

Washing: After complete deprotection, wash the resin extensively with DMF and DCM.

Potential Side Reactions and Mitigation Strategies

While this compound is a robust building block, certain side reactions can occur during peptide synthesis. Understanding and mitigating these is crucial for obtaining high-purity peptides.

Racemization

Cysteine residues are particularly susceptible to racemization during the activation step of coupling, especially when using strong activating agents and bases.[6][7] This can lead to the incorporation of D-cysteine, resulting in diastereomeric impurities that can be difficult to separate.

Mitigation Strategies:

-

Choice of Coupling Reagents: Use coupling reagents known to minimize racemization, such as DIC/OxymaPure or DIC/HOBt.

-

Base Selection: Employ a weaker base like 2,4,6-collidine instead of DIPEA, especially for manual couplings.[8]

-

Pre-activation Time: Avoid prolonged pre-activation times before adding the activated amino acid to the resin.[6]

-

Temperature Control: For microwave-assisted synthesis, using a lower temperature for the cysteine coupling step can reduce racemization.[7]

β-Elimination

When cysteine is the C-terminal amino acid, it is prone to β-elimination under the basic conditions of Fmoc deprotection. This leads to the formation of a dehydroalanine intermediate, which can then react with piperidine to form a piperidinylalanine adduct.[9][10]

Mitigation Strategies:

-

Choice of Resin: Using a 2-chlorotrityl chloride resin can help to suppress this side reaction due to its steric hindrance.

-

Protecting Group: While StBu can be prone to this, using a bulkier protecting group like trityl (Trt) can sometimes reduce the extent of β-elimination.

-

Deprotection Conditions: Modifying the Fmoc deprotection conditions, for example, by using a buffered piperidine solution, may help to minimize this side reaction.[10]

Analytical Characterization

The purity and identity of this compound and peptides containing this residue are typically confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for assessing the purity of this compound and for monitoring the progress of peptide synthesis and purification.

Typical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the compound.

-

Detection: UV detection at 220 nm and 280 nm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound and the final peptide product. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the presence and location of the Cys(StBu) residue. The fragmentation pattern in ESI-MS/MS will show characteristic losses of the Fmoc group (222.1 Da) and the StBu group (121.2 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Expected ¹H NMR Signals (in CDCl₃):

-

Fmoc group: A series of multiplets in the aromatic region (approx. 7.2-7.8 ppm) and signals for the CH and CH₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm).

-

Cysteine backbone: Signals for the α-proton (approx. 4.6 ppm), and β-protons (approx. 3.1-3.4 ppm).

-

StBu group: A singlet for the tert-butyl protons (approx. 1.3 ppm).

Expected ¹³C NMR Signals (in CDCl₃):

-

Fmoc group: Signals for the aromatic carbons (approx. 120-144 ppm), the carbonyl carbon (approx. 156 ppm), and the fluorenyl CH and CH₂ carbons.

-

Cysteine backbone: Signals for the carboxylic acid carbon (approx. 174 ppm), α-carbon (approx. 53 ppm), and β-carbon.

-

StBu group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

Conclusion

This compound is a versatile and essential reagent for the synthesis of complex cysteine-containing peptides. Its stability and orthogonal deprotection strategy allow for the precise control of disulfide bond formation, a critical aspect of designing bioactive peptides for therapeutic applications. By understanding its chemical properties, optimizing experimental protocols, and being aware of potential side reactions, researchers can effectively utilize this valuable building block to advance their drug discovery and development efforts.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. digital.csic.es [digital.csic.es]

- 4. DSpace [diposit.ub.edu]

- 5. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

The Strategic Advantage of Tert-Butylthio (S-tBu) Cysteine Protection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups for reactive amino acid side chains is paramount to achieving high yields, purity, and the desired biological activity of the final product. For cysteine, with its highly nucleophilic thiol group, effective protection is critical to prevent unwanted side reactions such as oxidation and disulfide scrambling. Among the arsenal of available thiol protecting groups, the tert-butylthio (S-tBu) group has emerged as a robust and versatile tool, offering distinct advantages in terms of stability, orthogonality, and selective deprotection. This technical guide provides a comprehensive overview of the core advantages of S-tBu protection for cysteine, supported by comparative data, detailed experimental protocols, and visual workflows.

Core Advantages of S-tBu Cysteine Protection

The primary appeal of the S-tBu protecting group lies in its unique combination of stability and selective lability, making it an invaluable asset in complex peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).

1. Robust Stability: The S-tBu group exhibits exceptional stability across a wide range of conditions encountered during standard Fmoc-based SPPS. It is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) and the acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid, TFA), provided that thiol scavengers are omitted from the cleavage cocktail.[1][2] This inherent stability minimizes the risk of premature deprotection and unwanted side reactions, ensuring the integrity of the cysteine residue throughout the synthetic process.[3]

2. Orthogonality: A key advantage of the S-tBu group is its orthogonality to other commonly used cysteine protecting groups.[3] It is stable under the acidic conditions that cleave acid-labile groups like trityl (Trt) and the oxidative conditions used to remove acetamidomethyl (Acm). This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins and insulin.[2] By employing a combination of protecting groups such as S-tBu, Trt, and Acm, specific pairs of cysteines can be deprotected and oxidized sequentially to form the correct disulfide bridges.

3. Mild and Selective Deprotection: The S-tBu group is selectively cleaved under mild reducing conditions, typically using thiols or phosphines.[2] This allows for the unmasking of the cysteine thiol at a desired stage, either on-resin or in solution, without affecting other protecting groups or the peptide backbone. This selective deprotection is a cornerstone of strategies for on-resin cyclization and modification of cysteine residues.

Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine protecting group is highly dependent on the specific synthetic strategy. The following tables provide a summary of quantitative data comparing the performance of S-tBu with other common protecting groups.

Table 1: Stability of Common Cysteine Protecting Groups

| Protecting Group | Stable to TFA (Final Cleavage) | Stable to Piperidine (Fmoc Removal) | Cleavage Conditions |

| tert-Butylthio (S-tBu) | Yes (without thiol scavengers)[2] | Yes[3] | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)[2] |

| Trityl (Trt) | No[2] | Yes | Mild acid (e.g., TFA)[2] |

| Acetamidomethyl (Acm) | Yes[2] | Yes | Oxidizing agents (e.g., Iodine, Hg(II), Ag(I))[2] |

| 4-Methoxybenzyl (Mob) | Yes | Yes | Strong acid (e.g., HF) or specific reagents[4] |

Table 2: Racemization of Cysteine Derivatives During Coupling

| Fmoc-Cys Derivative | Coupling Conditions | Racemization (%) |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74[2][5] |

| Fmoc-Cys(StBu)-OH | Not specified | Generally considered less prone to racemization than Trt[6] |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3[2][5] |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8[2][5] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of S-tBu protection in peptide synthesis.

Protocol 1: Synthesis of this compound

While this compound is commercially available, the following provides a general synthetic route.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

Fmoc-Cys-OH

-

tert-Butylsulfenyl chloride (t-BuSCl)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hexane

Procedure:

-

Dissolve Fmoc-Cys-OH in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DIEA to the solution.

-

Slowly add a solution of tert-butylsulfenyl chloride in DCM to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1N HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield this compound as a white solid.

Protocol 2: On-Resin Deprotection of S-tBu Group

This protocol describes the selective removal of the S-tBu group from a peptide synthesized on a solid support.

On-resin S-tBu deprotection workflow.

Materials:

-

Peptide-resin containing a Cys(S-tBu) residue

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

β-mercaptoethanol (BME) or Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

N-methylmorpholine (NMM)

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare the deprotection solution. A commonly used solution is 20% β-mercaptoethanol and 0.1 M NMM in DMF.[2] Alternatively, a solution of DTT or TCEP can be used.

-

Treat the resin with the deprotection solution and agitate at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence and the reducing agent used.[7]

-

Monitor the deprotection reaction using a qualitative test for free thiols (e.g., Ellman's test).

-

Once the deprotection is complete, wash the resin thoroughly with DMF, followed by DCM and MeOH, to remove the excess reagents and byproducts.

-

Dry the resin under vacuum. The peptide with the free cysteine thiol is now ready for subsequent steps like cyclization or modification.

Signaling Pathways and Logical Relationships

The strategic use of orthogonal protecting groups like S-tBu is fundamental for the synthesis of complex peptides with multiple disulfide bonds. The following diagram illustrates the logical workflow for the regioselective formation of two disulfide bonds using a combination of S-tBu and Trt protecting groups.

Regioselective disulfide bond formation.

Conclusion

The tert-butylthio (S-tBu) protecting group for cysteine offers a powerful and reliable tool for modern peptide synthesis. Its high stability, orthogonality to other common protecting groups, and susceptibility to mild reductive cleavage provide chemists with the flexibility to synthesize complex peptides with high fidelity. While challenges such as slower deprotection kinetics compared to some newer protecting groups exist, the well-established protocols and predictable performance of S-tBu make it a continued cornerstone in the synthesis of peptides for research, diagnostics, and therapeutic applications. The careful selection and strategic implementation of S-tBu protection, as outlined in this guide, will undoubtedly contribute to the successful and efficient production of a wide range of cysteine-containing peptides.

References

Stability of Fmoc-Cys(StBu)-OH in Fmoc Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, the strategic selection of protecting groups for trifunctional amino acids is paramount to the successful synthesis of complex peptides. Cysteine, with its reactive thiol side chain, presents a unique set of challenges, including the potential for undesired side reactions like disulfide bond scrambling, oxidation, and racemization. The S-tert-butylsulfenyl (StBu) protecting group for cysteine, employed as Fmoc-Cys(StBu)-OH, offers a robust solution, providing orthogonal protection that is stable to the standard conditions of Fmoc SPPS. This technical guide provides a comprehensive overview of the stability of this compound, details its advantages and potential drawbacks, and presents relevant experimental protocols for its use and evaluation.

The primary advantage of the StBu group lies in its stability towards both the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions used for the final cleavage of the peptide from the resin (typically a trifluoroacetic acid (TFA)-based cocktail).[1][2][3] This orthogonality allows for the synthesis and purification of the fully protected peptide, with the selective deprotection of the cysteine thiol deferred to a later stage. This feature is particularly valuable in the synthesis of peptides with multiple disulfide bonds, where regioselective disulfide bridge formation is required.

Chemical Structure and Protection Strategy

The this compound building block incorporates the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butylsulfenyl (StBu) group on the sulfur atom of the cysteine side chain.

Caption: Logical relationship of this compound components.

Stability of the StBu Group in Fmoc SPPS

The StBu group is renowned for its high degree of stability throughout the iterative cycles of Fmoc SPPS. This stability is crucial for preventing premature deprotection and subsequent side reactions of the cysteine thiol.

Stability to Basic Conditions

The StBu group is resistant to the basic conditions used for the removal of the Fmoc protecting group, typically 20% piperidine in DMF. While qualitative assessments consistently report high stability, quantitative data on the loss of the StBu group over extended piperidine treatment is limited in publicly available literature. However, its widespread and successful use in the synthesis of long and complex peptides attests to its robustness under these conditions.

Stability to Acidic Conditions

A key feature of the StBu protecting group is its stability to the strong acidic conditions used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. Standard cleavage cocktails containing a high concentration of TFA (e.g., TFA/TIS/H2O 95:2.5:2.5) do not cleave the StBu group, thus preserving the protected cysteine in the crude peptide product.[1]

Comparative Stability and Side Reactions

While this compound is a reliable building block, it is important to consider its performance in the context of other available cysteine protecting groups.

| Protecting Group | Stability to Piperidine | Stability to TFA | Deprotection Method | Key Advantages | Potential Issues |

| StBu | High | High | Reduction (DTT, TCEP) | Orthogonal protection, stable to acid cleavage | Deprotection can be sluggish |

| Trt (Trityl) | High | Low | Acid (TFA) | Deprotected during final cleavage | Potential for reattachment if not properly scavenged |

| Acm (Acetamidomethyl) | High | High | Mercury(II) acetate, Iodine | Orthogonal protection | Use of toxic heavy metals for deprotection |

| Thp (Tetrahydropyranyl) | High | Low | Acid (TFA) | Reduced racemization compared to Trt and StBu | Diastereomeric mixture |

| Mmt (4-Methoxytrityl) | High | Very Low | Dilute Acid (e.g., 1% TFA) | Highly acid-labile for on-resin deprotection | Less stable than Trt to repeated acid treatments |

One study has suggested that the use of Fmoc-Cys(Thp)-OH can lead to lower levels of racemization and β-piperidinylalanine formation, particularly for C-terminal cysteine residues, when compared to this compound.

Deprotection of the StBu Group

The removal of the StBu group is achieved through reduction, which cleaves the disulfide bond of the protecting group.

Caption: Workflow for the deprotection of the StBu group.

Commonly used reducing agents include thiols, such as dithiothreitol (DTT) and β-mercaptoethanol, and phosphines, such as tris(2-carboxyethyl)phosphine (TCEP). The deprotection is typically carried out in solution after the peptide has been cleaved from the resin and purified.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis using this compound

This protocol outlines the general steps for manual Fmoc SPPS.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Amino Acid Coupling:

-

Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid (including this compound) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin with DMF (5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

-

Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times) and dry under vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. The StBu group will remain intact.

-

Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for the Deprotection of the S-tert-butylsulfenyl (StBu) Group

This protocol describes the removal of the StBu group from a purified peptide in solution.

-

Dissolution: Dissolve the purified StBu-protected peptide in a suitable solvent (e.g., DMF, NMP, or an aqueous buffer).

-

Addition of Reducing Agent: Add a 10-20 fold molar excess of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Base Addition: Add a mild base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), to raise the pH to ~7-8.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC by observing the disappearance of the starting material and the appearance of the deprotected peptide. The reaction time can vary from a few hours to overnight.

-

Purification: Once the deprotection is complete, purify the deprotected peptide by reverse-phase HPLC.

Conclusion

This compound is a highly valuable and reliable building block for the synthesis of cysteine-containing peptides using Fmoc SPPS. Its key attribute is the exceptional stability of the StBu protecting group to both the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage. This orthogonality provides researchers with significant flexibility in their synthetic strategies, particularly for the synthesis of complex peptides requiring controlled disulfide bond formation. While the deprotection of the StBu group requires a separate reduction step that can sometimes be slow, the overall benefits of its stability and orthogonality often outweigh this consideration. For researchers and drug development professionals, a thorough understanding of the characteristics of this compound is essential for the rational design and successful execution of peptide synthesis campaigns.

References

A Technical Guide to Cysteine Protecting Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of the cysteine (Cys) thiol side chain is fundamental to the structure and function of a vast array of peptides and proteins, primarily through the formation of disulfide bonds. However, this same nucleophilicity presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). Unprotected thiols can lead to undesired side reactions, including oxidation, alkylation, and interference with peptide coupling.[1][2] Consequently, the strategic selection and application of appropriate thiol protecting groups are paramount to the successful synthesis of cysteine-containing peptides.

This technical guide provides an in-depth overview of the core features of commonly used cysteine protecting groups in Fmoc-based SPPS. It covers their classification, stability, deprotection conditions, and impact on common side reactions, offering quantitative data for comparison, detailed experimental protocols, and logical diagrams to illustrate key synthetic strategies.

Classification and Core Features of Cysteine Protecting Groups

The ideal cysteine protecting group should be stable throughout the SPPS cycles (specifically to the basic conditions of Fmoc deprotection, e.g., 20% piperidine in DMF) while being removable under specific conditions that do not degrade the final peptide.[2] The concept of "orthogonality" is critical: using multiple protecting groups that can be removed selectively without affecting each other allows for the controlled, regioselective formation of multiple disulfide bonds.[1][3]

Cysteine protecting groups can be broadly classified based on their cleavage conditions.

Quantitative Comparison of Protecting Groups

The choice of a protecting group is dictated by its lability under various conditions. Acid-labile groups are convenient as they are often removed during the final cleavage from the resin, while orthogonal groups offer flexibility for more complex syntheses.

Table 1: Stability and Deprotection Conditions of Common Cysteine Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Reagent(s) | Stability / Key Features |

| Trityl | Trt | TFA / TIS / H₂O (95:2.5:2.5)[2] | Standard for routine synthesis. Cleaved during final TFA cleavage. Stable to 20% piperidine/DMF.[2] |

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM[4][5] | Highly acid-labile. Allows for on-resin deprotection. Useful for selective disulfide bond formation. |

| Diphenylmethyl | Dpm | 60-90% TFA in DCM[4][6] | More stable than Trt; requires stronger acid for cleavage. Orthogonal to Mmt.[4] |

| Acetamidomethyl | Acm | I₂, Hg(OAc)₂, Ag(OTf)[7] | Very stable to TFA. Orthogonal to acid-labile groups. Requires specific, often harsh, reagents for removal.[7] |

| tert-Butyl | tBu | Hg(OAc)₂ / TFA; HF[5] | Stable to TFA and iodine oxidation.[5] Removal often requires toxic heavy metals. |

| tert-Butylthio | StBu | Thiols (e.g., DTT), Phosphines | Stable to TFA if thiol scavengers are avoided. Cleaved by reduction. Prone to side reactions at C-terminus.[1] |

| Tetrahydropyranyl | Thp | TFA / TIS / H₂O (95:2.5:2.5)[4] | Stable to 1% TFA in DCM. Reduces racemization compared to Trt.[4] |

Table 2: Quantitative Data on Acid Lability and Side Reactions

| Protecting Group | Condition | Result | Comment |

| Mmt | 1% TFA in DCM | Complete cleavage | Allows selective on-resin deprotection in the presence of Trt or Dpm.[4][5] |

| Trt | 1% TFA in DCM | Slow cleavage | Not suitable for selective on-resin deprotection if other acid-labile groups are present. |

| Dpm | 1-3% TFA in DCM | Stable | Orthogonal to highly acid-labile groups like Mmt. |

| Trt | HCTU/DIEA coupling | High Racemization (~10-26%) | Prone to base-catalyzed racemization during coupling.[8] |

| MBom | HCTU/DIEA coupling | Low Racemization (~0.4-1.3%) | Electron-donating nature of the group suppresses racemization.[8][9] |

| Thp | DIPCDI/Oxyma coupling | Low Racemization (~0.74%) | Significantly less racemization compared to Trt (3.3%) under similar conditions. |

| StBu | 20% piperidine/DMF (24h) | N-piperidinyl-Ala formation | C-terminal Cys(StBu) is prone to this side reaction.[1][4] |

Orthogonal Strategies for Regioselective Disulfide Bond Formation

For peptides with multiple disulfide bridges, an orthogonal protection strategy is essential.[10][11] This involves using pairs of cysteine residues with protecting groups that can be removed under mutually exclusive conditions. A common strategy involves an acid-labile group (like Mmt) and a group stable to acid but removable by other means (like Acm).

The workflow below illustrates the on-resin formation of a first disulfide bond, followed by the formation of a second bond after final cleavage.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. digital.csic.es [digital.csic.es]

- 5. peptide.com [peptide.com]

- 6. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA3147686A1 - Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

The S-tert-butyl (StBu) Group: A Technical Guide to its Mechanism and Application in Thiol Protection

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among the myriad of options for thiol protection of cysteine residues, the S-tert-butyl (StBu) group holds a significant position due to its unique stability and deprotection characteristics. This in-depth technical guide provides a comprehensive overview of the core mechanism of StBu group protection, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

The Core Mechanism: Protection and Deprotection Chemistry

The S-tert-butylthio (StBu) protecting group is a disulfide-based protecting group used for the thiol side chain of cysteine.[1] It is introduced to the cysteine thiol via a disulfide exchange reaction. The resulting S-StBu bond is characterized by its notable stability under a range of conditions, particularly the acidic and basic treatments commonly employed in solid-phase peptide synthesis (SPPS).[2]

Protection Mechanism:

The introduction of the StBu group typically involves the reaction of cysteine with a tert-butylsulfenyl-containing reagent. The stability of the StBu group is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the disulfide bond from nucleophilic attack.

Deprotection Mechanism:

The cleavage of the StBu group is achieved through reduction of the disulfide bond. This is most commonly accomplished using thiol-based reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol, or phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (TCEP).[1] The reaction proceeds via a thiol-disulfide exchange mechanism, liberating the free cysteine thiol and forming a mixed disulfide between the reducing agent and the tert-butylthiol. In the case of DTT, an intramolecular cyclization of the DTT-tert-butylthiol adduct drives the reaction to completion.[3]

Quantitative Data Summary

The efficiency and kinetics of StBu deprotection are crucial considerations in synthetic planning. The following tables summarize quantitative data on the stability and deprotection of the StBu group.

Table 1: Comparative Deprotection Kinetics of Cys(SIT) vs. Cys(StBu)

| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |

| SIT | DTT in solution | 160 minutes | [4] |

| SIT | DTT with 5% water in solution | < 40 minutes | [4] |

| StBu | DTT in solution | > 500 minutes (60% removed) | [4] |

| StBu | DTT with 5% water in solution | 250 minutes | [4] |

Table 2: Stability of Cysteine Protecting Groups under Various Conditions

| Protecting Group | Reagent(s) | Conditions | Cleavage Principle | Stability of StBu | Reference |

| Trityl (Trt) | 95% aq. TFA | 2 hours, Room Temp. | Acid-labile | Stable | [5] |

| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x), Room Temp. | Acid-labile | Stable | [5] |

| Acetamidomethyl (Acm) | Iodine (I₂) | In 80% Acetic Acid or DCM | Oxidative | Orthogonal | [1] |

| S-tert-butylthio (StBu) | TFA-based cocktails | Standard cleavage | Acidic | Stable | [1][2] |

| S-tert-butylthio (StBu) | DTT, β-mercaptoethanol, TCEP | Reducing conditions | Reductive | Cleaved | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the StBu protecting group.

Synthesis of Fmoc-Cys(StBu)-OH

This protocol outlines a general multi-step synthesis of this compound.

Materials:

-

L-Cysteine

-

Sodium carbonate

-

Acetone

-

Water

-

Zinc

-

Hydrogen chloride

-

Ethyl acetate

-

5,5'-dinitro-2,2'-disulfanediyl-bis-pyridine

-

Dichloromethane

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

Procedure:

-

Step 1: Dissolve L-cysteine in a solution of sodium carbonate in acetone and water. Stir the reaction at 50°C.

-

Step 2: After the initial reaction, perform a reduction using zinc and hydrogen chloride in a water and ethyl acetate mixture.

-

Step 3: The resulting S-tert-butylmercapto-L-cysteine is then reacted with 5,5'-dinitro-2,2'-disulfanediyl-bis-pyridine in dichloromethane for 2 hours under neutral conditions to yield an activated intermediate.

-

Step 4: The final step involves the protection of the amino group with Fmoc-Cl to yield this compound.[6]

On-Resin Deprotection of Cys(StBu) using β-mercaptoethanol (βME)

This protocol is adapted for solid-phase peptide synthesis.[7]

Materials:

-

Peptide-resin containing a Cys(StBu) residue

-

20% β-mercaptoethanol (βME) in DMF

-

N-methylmorpholine (NMM) to a final concentration of 0.1 M

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 20% βME in DMF, buffered to 0.1 M with NMM.

-

Incubate the reaction for 2 hours, and repeat the treatment once more (total of 2 treatments).

-

Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[7]

-

The deprotected cysteine residue is now ready for subsequent reactions, such as disulfide bond formation.

In-Solution Deprotection of Cys(StBu) using TCEP

This protocol describes the deprotection of a StBu-protected peptide in solution.[8]

Materials:

-

StBu-protected peptide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Water

-

Dilute aqueous NaOH solution

Procedure:

-

Dissolve the StBu-protected peptide in water to a concentration of 0.3 mM.

-

Add a 500-fold molar excess of TCEP to the peptide solution.

-

Adjust the pH of the solution to 5 with a dilute aqueous NaOH solution.

-

Stir the mixture at room temperature for 3 hours.

-

The progress of the deprotection can be monitored by analytical techniques such as HPLC-MS.

-

Upon completion, the deprotected peptide can be purified by lyophilization and subsequent HPLC.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the StBu protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [diposit.ub.edu]

An In-Depth Technical Guide to Fmoc-Cys(StBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Fmoc-S-tert-butylthio-L-cysteine (Fmoc-Cys(StBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing disulfide bonds. This document will delve into its chemical properties, applications, and detailed experimental protocols for its use, offering a valuable resource for both beginners and experienced researchers in peptide chemistry.

Introduction to this compound

This compound is a derivative of the amino acid cysteine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the sulfhydryl group of the side chain is protected by a tert-butylthio (StBu) group.[1][2] The Fmoc group provides temporary protection of the N-terminus during peptide chain elongation and is readily removed under mild basic conditions.[3] The StBu group, on the other hand, is a robust protecting group for the cysteine thiol, stable to the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin.[3] This orthogonality is crucial for the successful synthesis of complex peptides.

The primary application of this compound is in the controlled formation of disulfide bonds, which are vital for the structural integrity and biological activity of many peptides and proteins.[2] The StBu group can be selectively removed on-resin using mild reducing agents, allowing for subsequent oxidation to form disulfide bridges.[2][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₄S₂ |

| Molecular Weight | 431.57 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 73-77 °C |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |

| Storage | 2-8°C |

Data Presentation: Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine-protecting group can significantly impact the efficiency of peptide synthesis, particularly concerning the prevention of side reactions like racemization. Below is a comparative summary of racemization levels observed with different cysteine-protecting groups during coupling reactions.

| Fmoc-Cysteine Derivative | Coupling Conditions | Racemization (%) |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74[4][5] |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3[4][5] |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8[4][5] |

| This compound | - | Noted to have higher racemization potential compared to Thp.[4] |

Note: The use of base-mediated coupling reagents like HBTU/DIPEA can significantly increase the risk of racemization for all cysteine derivatives.[6]

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.

Coupling of this compound in SPPS

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Resin with N-terminal deprotected peptide

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

On-Resin Deprotection of the StBu Group

This protocol details the removal of the S-tert-butylthio protecting group from the cysteine residue while the peptide is still attached to the solid support.

Materials:

-

Peptidyl-resin containing Cys(StBu)

-

β-mercaptoethanol (βME) or Tris(2-carboxyethyl)phosphine (TCEP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N-methylmorpholine (NMM) (optional, for buffering)

Procedure using β-mercaptoethanol:

-

Resin Preparation: Swell the peptidyl-resin in DMF.

-

Deprotection Solution: Prepare a solution of 20% β-mercaptoethanol in DMF. For sensitive sequences, the solution can be buffered with 0.1 M NMM.

-

Deprotection Reaction: Treat the resin with the deprotection solution for 2 hours at room temperature. Repeat the treatment with a fresh solution for another 2 hours to ensure complete removal of the StBu group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove the reducing agent and cleaved protecting group.

Procedure using TCEP:

-

Resin Preparation: Swell the peptidyl-resin in an appropriate solvent (e.g., a mixture of water and an organic solvent like DMF or NMP).

-

Deprotection Solution: Prepare a solution of TCEP (e.g., 50 mM) in a suitable buffer (e.g., pH 5-7).

-

Deprotection Reaction: Treat the resin with the TCEP solution for 1-3 hours at room temperature.

-

Washing: Wash the resin thoroughly with the buffer solution, followed by water, DMF, and DCM.

On-Resin Disulfide Bond Formation

Following the deprotection of the StBu group, the free thiol can be oxidized to form a disulfide bond. This protocol describes a common method using air oxidation.

Materials:

-

Peptidyl-resin with free cysteine thiol(s)

-

N,N-Dimethylformamide (DMF)

-

Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5) or a solution of piperidine in DMF (e.g., 1-5%)

Procedure:

-

Resin Preparation: After StBu deprotection and washing, swell the resin in DMF.

-

Oxidation: Treat the resin with a basic solution to facilitate oxidation. This can be achieved by:

-

Suspending the resin in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) and bubbling air through the suspension for several hours to overnight.

-

Treating the resin with a dilute solution of piperidine in DMF (e.g., 1-5%) and agitating in the presence of air.

-

-

Monitoring: The progress of the disulfide bond formation can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

-

Washing: Once the oxidation is complete, wash the resin thoroughly with DMF and DCM.

Cleavage from the Resin and Final Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing any remaining acid-labile side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Dry the peptidyl-resin thoroughly.

-

Cleavage Cocktail: Prepare a cleavage cocktail, for example, TFA/TIS/Water (95:2.5:2.5, v/v/v). The specific cocktail may vary depending on the amino acid composition of the peptide.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Workflow for SPPS using this compound

Caption: SPPS Workflow with this compound.

Logical Relationship of Deprotection and Disulfide Formation

Caption: Deprotection and Disulfide Bond Formation.

References

- 1. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chempep.com [chempep.com]

Fmoc-Cys(StBu)-OH: A Technical Guide to Commercial Availability and Synthesis for Advanced Peptide Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Cys(StBu)-OH, a critical building block in modern peptide synthesis. We delve into its commercial availability, detail established synthesis protocols, and provide a workflow for its application in solid-phase peptide synthesis (SPPS) for the generation of disulfide-bridged peptides.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes key information from several vendors to aid in procurement. Pricing is subject to change and may vary based on quantity and purity.

| Supplier | Catalog Number | CAS Number | Molecular Weight | Purity | Additional Information |

| Sigma-Aldrich | 47631 | 73724-43-3 | 431.57 g/mol | ≥95.0% (HPLC) | Melting point: 73-77 °C[1][2][3] |

| Bachem | 4029704 | 73724-43-3 | 431.58 g/mol | >99.0% | Also offers the D-enantiomer, Fmoc-D-Cys(StBu)-OH[4][5] |

| Aapptec | AFC108 | 73724-43-3 | 431.57 g/mol | Not specified | Synonym: N-Fmoc-S-(tert-butylthio)-L-cysteine |

| AnaSpec | AS-21059 | 73724-43-3 | 431.6 g/mol | ≥95% (HPLC) | Storage at 4°C is recommended[6] |

| P3 BioSystems | Not specified | 73724-43-3 | 431.57 g/mol | Not specified | US-based supplier[7] |

| Chem-Impex | 02108 | 73724-43-3 | 431.57 g/mol | Not specified | - |

| Research Scientific | SA/47631-1G | 73724-43-3 | 431.57 g/mol | >=95.0% | -[8] |

| Cenmed | C005B-059388 | 73724-43-3 | 431.57 g/mol | >=95.0% | Distributed from Sigma-Aldrich[9] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the alpha-amino group of L-cysteine with the fluorenylmethyloxycarbonyl (Fmoc) group and the formation of a disulfide bond on the side chain with a tert-butylthiol moiety.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of established methods.

Step 1: Fmoc Protection of L-Cystine

-

Dissolve L-cystine in an aqueous solution of sodium carbonate.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable organic solvent (e.g., acetone or dioxane) to the L-cystine solution while maintaining a basic pH (around 9-10) with the addition of sodium carbonate solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield bis-Fmoc-L-cystine.

Step 2: Reduction of Bis-Fmoc-L-Cystine

-

Suspend bis-Fmoc-L-cystine in a mixture of water and an organic solvent (e.g., ethyl acetate).

-

Add zinc dust and a stoichiometric amount of a proton source (e.g., hydrochloric acid) to the suspension.

-

Stir the mixture vigorously at room temperature. The progress of the reduction can be monitored by the disappearance of the starting material.

-

Upon completion, filter off the excess zinc dust.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain Fmoc-Cys-OH.

Step 3: Formation of the S-tert-butylthio Disulfide Bond

-

Dissolve Fmoc-Cys-OH in a suitable solvent such as dichloromethane (DCM).

-

In a separate flask, prepare a solution of tert-butylsulfenyl chloride (t-BuSCl). This can be generated in situ from tert-butylthiol and a chlorinating agent.

-

Add the tert-butylsulfenyl chloride solution dropwise to the Fmoc-Cys-OH solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the synthesis of peptides containing disulfide bridges. The StBu protecting group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from many resins, providing an orthogonal protection strategy.

Workflow for SPPS and On-Resin Disulfide Bond Formation

References

- 1. scite.ai [scite.ai]

- 2. peptide.com [peptide.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

Fmoc-Cys(StBu)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of Fmoc-Cys(StBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the formation of disulfide bonds. This document outlines its chemical properties, supplier details, and detailed experimental protocols for its application in the synthesis of cysteine-containing peptides.

Core Concepts and Applications

This compound, with the CAS number 73724-43-3 , is an N-α-Fmoc-protected derivative of cysteine where the thiol side chain is protected by a tert-butylthio (StBu) group.[1][2][3][4][5] This protecting group strategy is fundamental for the controlled synthesis of peptides containing disulfide bridges, which are crucial for the structural integrity and biological activity of many therapeutic peptides and proteins.[1]

The key advantage of the StBu protecting group is its stability under the basic conditions used for the removal of the Fmoc group (typically 20% piperidine in DMF) during peptide chain elongation.[1][2] This orthogonality ensures that the cysteine thiol remains protected until the desired stage of synthesis, preventing unwanted side reactions.[1][2] The StBu group is then selectively removed under mild reducing conditions to allow for the formation of the disulfide bond.[1]

Physicochemical and Supplier Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 73724-43-3 | [1][2][3][4][5] |

| Molecular Formula | C22H25NO4S2 | [1][2][3][4][5] |

| Molecular Weight | 431.57 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 73-77 °C | |

| Optical Activity | [α]20/D −83±2°, c = 1% in ethyl acetate | |

| Storage Temperature | 2-8°C |

This compound is available from a variety of reputable chemical suppliers. The following table lists some of the major suppliers and their corresponding product numbers for easy reference.

| Supplier | Product Number(s) |

| Sigma-Aldrich | 47631 |

| Santa Cruz Biotechnology | sc-224105 |

| Aapptec | AFC108 |

| Anaspec | AS-21059 |

| ChemPep | 101306 |

| Iris Biotech | FAA1430 |

| Bachem | 4025565 |

Experimental Protocols

The following section details the key experimental procedures for the use of this compound in solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Rink Amide, Wang) in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) three times.

-

Swell the resin in DMF for at least 30 minutes before proceeding with the synthesis.

Fmoc Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step in peptide chain elongation.

-

Treat the resin-bound peptide with a solution of 20% piperidine in DMF.

-

Agitate the mixture for an initial 3 minutes, then drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Coupling of this compound

This protocol describes a standard coupling procedure using HCTU as the activating agent.

-

Dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent such as HCTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage of the Peptide from the Resin

After the peptide sequence is fully assembled, it is cleaved from the solid support.

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common cocktail for peptides containing acid-sensitive residues is TFA/H2O/TIS (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Deprotection of the StBu Group and Disulfide Bond Formation

The final step is the removal of the StBu protecting group and the formation of the disulfide bond.

-

Dissolve the crude, cleaved peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8-8.5).

-

Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in a 10-20 fold molar excess over the peptide.

-

Allow the reduction to proceed for 2-4 hours at room temperature.

-

The formation of the disulfide bond can be achieved through air oxidation by stirring the solution open to the atmosphere for 12-24 hours, or by using an oxidizing agent like iodine.

-

Monitor the reaction by HPLC.

-

Purify the cyclized peptide using reverse-phase HPLC.

Workflow Visualization

The following diagrams illustrate the key chemical pathways and workflows described in this guide.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: Chemical pathway for disulfide bond formation from an StBu-protected cysteine.

References

Methodological & Application

Application Notes: A Detailed Protocol for the Incorporation of Fmoc-Cys(StBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of cysteine residues into synthetic peptides is fundamental for creating structures that mimic native proteins, particularly those containing disulfide bridges. The choice of the thiol protecting group for the cysteine side chain is critical to the success of the synthesis. Fmoc-Cys(StBu)-OH, where the cysteine thiol is protected by a tert-butylthio (StBu) group, is a highly valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The StBu group offers exceptional stability under the standard conditions of SPPS, including repeated basic treatments for Fmoc group removal and the final acidic cleavage from the resin.[1][2] This stability prevents premature deprotection and subsequent side reactions, ensuring the integrity of the cysteine residue throughout the synthesis of the peptide chain.[1] The removal of the StBu group is performed orthogonally using mild reducing agents, allowing for controlled and selective deprotection to facilitate disulfide bond formation.[2]

This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences, the subsequent deprotection of the StBu group, and troubleshooting common issues.

Experimental Protocols

Materials and Reagents

-

Amino Acids: this compound, other standard Fmoc-protected amino acids.

-

Resin: Appropriate solid support for Fmoc SPPS (e.g., Rink Amide resin for peptide amides, 2-Chlorotrityl chloride resin for protected peptide acids).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether.

-

Fmoc Deprotection: 20% Piperidine in DMF.

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

-

StBu Deprotection:

-

β-mercaptoethanol (βME) or Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

N-Methylmorpholine (NMM) (for buffering)

-

-

Cleavage and Global Deprotection:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Protocol for SPPS using this compound

This protocol outlines the standard cycle for elongating the peptide chain, including the specific step of coupling this compound.

Step 1: Resin Preparation

-

Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

-

Wash the resin with DMF (3 times).

Step 2: Nα-Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.[3]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: this compound Coupling To minimize racemization, which can be a concern with cysteine derivatives, activation under acidic or neutral conditions is recommended.[4]

-

Prepare the coupling solution:

-

Dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.[5]

-

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Caption: General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis.

On-Resin Deprotection of the S-StBu Group

The StBu group is stable to TFA and must be removed in a separate reductive step before final cleavage if a free thiol is desired for disulfide bond formation on-resin or post-cleavage.

Protocol using β-mercaptoethanol (βME): [6]

-

Wash the peptidyl-resin with DMF.

-

Prepare a solution of 20% βME in DMF, buffered to pH 7.5-8.0 with 0.1 M N-Methylmorpholine (NMM).

-

Treat the resin with the βME solution for 2 hours.

-

Drain and repeat the treatment with fresh solution for another 2 hours.

-

Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove the reducing agent and byproducts.

Final Cleavage and Global Deprotection

This step cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). The Cys(StBu) group itself is resistant to this step.[1]

-

Wash the dried peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% TIS .

-

Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin) and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum. The peptide can then be purified by HPLC.

Caption: Workflow for the on-resin deprotection of the Cys(StBu) group.

Data Presentation: Side Reactions and Mitigation

The incorporation of cysteine residues can be accompanied by specific side reactions. Understanding and mitigating these is key to achieving high purity.

| Side Reaction | Description | Mitigation Strategy | Reference |

| Racemization | Loss of chiral integrity at the α-carbon of the cysteine residue during coupling. This is particularly problematic with base-mediated activation methods (e.g., HBTU/DIPEA). | Use acidic/neutral coupling conditions. Pre-activation with DIC/Oxyma or DIC/HOBt is strongly recommended over base-mediated activators. | [4] |